molecular formula C18H16N6O2 B11043595 4-Amino-2-(3-nitrophenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile

4-Amino-2-(3-nitrophenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile

Cat. No.: B11043595
M. Wt: 348.4 g/mol
InChI Key: BNJKUVSYMLOVTQ-UHFFFAOYSA-N
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Description

4-AMINO-2-(3-NITROPHENYL)-6-PIPERIDINO-3,5-PYRIDINEDICARBONITRILE is a complex organic compound that belongs to the class of pyridine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

The synthesis of 4-AMINO-2-(3-NITROPHENYL)-6-PIPERIDINO-3,5-PYRIDINEDICARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the reaction of an aldehyde, malononitrile, and a urea constituent in a Biginelli-type three-component reaction . This method provides a rapid and facile formation of the pyridine ring. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to increase yield and purity.

Chemical Reactions Analysis

4-AMINO-2-(3-NITROPHENYL)-6-PIPERIDINO-3,5-PYRIDINEDICARBONITRILE undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or nitro groups, often using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted pyridine derivatives .

Scientific Research Applications

4-AMINO-2-(3-NITROPHENYL)-6-PIPERIDINO-3,5-PYRIDINEDICARBONITRILE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antimicrobial and antiviral activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-AMINO-2-(3-NITROPHENYL)-6-PIPERIDINO-3,5-PYRIDINEDICARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their metabolic processes or disrupt viral replication by targeting viral enzymes .

Comparison with Similar Compounds

4-AMINO-2-(3-NITROPHENYL)-6-PIPERIDINO-3,5-PYRIDINEDICARBONITRILE can be compared with other pyridine derivatives such as pyridazine, pyrimidine, and pyrazine. These compounds share similar structural features but differ in their specific substituents and biological activities. For instance:

The uniqueness of 4-AMINO-2-(3-NITROPHENYL)-6-PIPERIDINO-3,5-PYRIDINEDICARBONITRILE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C18H16N6O2

Molecular Weight

348.4 g/mol

IUPAC Name

4-amino-2-(3-nitrophenyl)-6-piperidin-1-ylpyridine-3,5-dicarbonitrile

InChI

InChI=1S/C18H16N6O2/c19-10-14-16(21)15(11-20)18(23-7-2-1-3-8-23)22-17(14)12-5-4-6-13(9-12)24(25)26/h4-6,9H,1-3,7-8H2,(H2,21,22)

InChI Key

BNJKUVSYMLOVTQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C(=C(C(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C#N)N)C#N

Origin of Product

United States

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